molecular formula C11H15F2NO B1351313 N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine CAS No. 353777-75-0

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine

Cat. No. B1351313
M. Wt: 215.24 g/mol
InChI Key: AVAGRZSTJMCDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Difluorobenzyl)-1-methoxypropan-2-amine (DFMO) is a synthetic derivative of the naturally occurring amino acid ornithine. It is widely studied for its potential to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. DFMO has been studied for its potential to inhibit cancer cell growth and has been used in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

PFAS Removal by Amine-Functionalized Sorbents

Amine-functionalized sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, where their effectiveness is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This application is critical due to the low recommended safe concentrations of PFAS in drinking water and their persistence in the environment (Ateia et al., 2019).

Adsorption Behavior of PFCs

Adsorption is an effective technology for removing perfluorinated compounds (PFCs) from water, and adsorbents with amine groups exhibit high adsorption capacity for these pollutants. Understanding the adsorption behavior on various materials helps in the preparation of effective adsorbents for PFC removal, highlighting the importance of electrostatic interaction, hydrophobic interaction, and the formation of micelles in achieving high adsorption capacities (Du et al., 2014).

Advanced Oxidation Processes for Amine Degradation

Advanced oxidation processes (AOPs) have been shown to effectively mineralize nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides, which are resistant to conventional degradation. These processes are especially relevant for treating water contaminated with toxic and hazardous amino compounds, with ozone and Fenton processes being particularly reactive towards most amines (Bhat & Gogate, 2021).

Role of Amine Activators in Acrylic Bone Cements

Tertiary aromatic amines used as activators in the benzoyl peroxide/amine system for curing acrylic resins, including applications in dental resins or acrylic bone cements, underscore the significant effect of temperature on curing parameters. This review addresses kinetics, mechanism, and the relevance of thermal trauma associated with the implantation of acrylic bone cements, demonstrating the critical role of amine activators (Vázquez et al., 1998).

Amine-functionalized MOFs for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have shown great promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs are highlighted for their potential applications in catalysis and gas separation, emphasizing the importance of amino functionality towards improving CO2 sorption capacity and separation performance (Lin et al., 2016).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-8(7-15-2)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAGRZSTJMCDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386025
Record name N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine

CAS RN

353777-75-0
Record name N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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